molecular formula C7H11Cl2NO2 B8728004 Oxazolidine, 3-(dichloroacetyl)-2,2-dimethyl- CAS No. 39089-45-7

Oxazolidine, 3-(dichloroacetyl)-2,2-dimethyl-

Cat. No. B8728004
CAS RN: 39089-45-7
M. Wt: 212.07 g/mol
InChI Key: FOMHMPJALXOZGZ-UHFFFAOYSA-N
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Patent
US04236011

Procedure details

Five and one-tenth (5.1 g.) grams of 2,2-dimethyl oxazolidine dissolved in 50 ml. of benzene was treated with 5.5 g. of triethylamine and 7.4 g. of dichloroacetyl chloride was added dropwise with stirring and cooling in an ice bath. The mixture was poured into water, the benzene solution separated, dried over anhydrous magnesium sulfate and the solvent stripped under vacuum. The product was a waxy solid which had a melting point of 113°-115° C. on recrystallization from diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:7])[NH:6][CH2:5][CH2:4][O:3]1.C1C=CC=CC=1.C(N(CC)CC)C.[Cl:21][CH:22]([Cl:26])[C:23](Cl)=[O:24]>O>[CH3:1][C:2]1([CH3:7])[N:6]([C:23](=[O:24])[CH:22]([Cl:26])[Cl:21])[CH2:5][CH2:4][O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCN1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
the benzene solution separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
on recrystallization from diethyl ether

Outcomes

Product
Name
Type
Smiles
CC1(OCCN1C(C(Cl)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.